Benzyloxymethyl bromide

Description

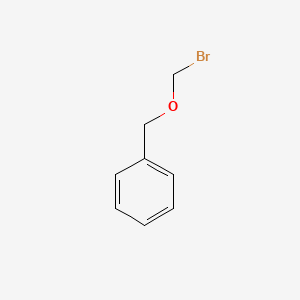

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromomethoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLNTIPTFOWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448796 | |

| Record name | benzyloxymethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17690-16-3 | |

| Record name | benzyloxymethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(bromomethoxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Benzyloxymethyl Bromide

Laboratory-Scale Synthesis Protocols

Reaction of Benzyl (B1604629) Alcohol with Formaldehyde (B43269) and Hydrobromic Acid

A common laboratory-scale synthesis of benzyloxymethyl bromide involves the reaction of benzyl alcohol with formaldehyde and hydrobromic acid (HBr). This method is analogous to the synthesis of benzyl bromide from benzyl alcohol. google.com In a typical procedure, concentrated sulfuric acid acts as a catalyst for the reaction between hydrobromic acid and benzyl alcohol. google.com

The reaction mechanism likely involves the initial formation of a hemiformal from the reaction of benzyl alcohol and formaldehyde. This intermediate is then protonated by the strong acid (HBr and H₂SO₄), followed by nucleophilic attack by the bromide ion to yield this compound and water.

A procedure derived from a similar synthesis of benzyl bromide involves mixing benzyl alcohol with 48% hydrobromic acid. Concentrated sulfuric acid is then added dropwise while maintaining the temperature around 50°C. The mixture is then refluxed for a period to drive the reaction to completion. After cooling, the organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried and distilled under reduced pressure to afford the final product.

Table 1: Representative Reaction Parameters for Synthesis from Benzyl Alcohol

| Parameter | Value |

|---|---|

| Substrate | Benzyl Alcohol |

| Reagents | Formaldehyde, 48% Hydrobromic Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 50°C initially, then reflux at 102°C |

| Reaction Time | ~4 hours |

| Work-up | Separation, washing with water, NaHCO₃, and brine, drying, and vacuum distillation |

Synthesis via Benzyl Chloride and Sodium Bromide in Phase-Transfer Catalysis Systems

An alternative laboratory-scale synthesis utilizes benzyl chloride and sodium bromide under phase-transfer catalysis (PTC) conditions. Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. ajol.info In this case, the organic phase contains benzyl chloride, and the aqueous phase contains sodium bromide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or cetyltrimethylammonium bromide (CTAB), facilitates the transfer of the bromide anion from the aqueous phase to the organic phase, where it can react with benzyl chloride. ajol.inforesearchgate.net

Considerations for Industrial Production

Large-Scale Bromination Reaction Design

The industrial production of this compound requires careful consideration of reaction design to ensure safety, efficiency, and scalability. Large-scale bromination reactions can be hazardous due to the corrosive and toxic nature of bromine. sci-hub.se Therefore, processes that utilize in-situ generation of bromine or employ safer brominating agents are often preferred.

One approach involves the reaction of sodium bromate (B103136) and hydrobromic acid to generate bromine in situ, which then reacts with the benzylic substrate. researchgate.net This method offers the advantage of producing water as a by-product, which is environmentally benign. researchgate.net However, the exothermic nature of this reaction necessitates precise temperature control, which can be a challenge on a large scale. researchgate.net Continuous flow reactors, such as microstructured photochemical reactors, have been investigated for such processes to provide better temperature control and mass transfer, leading to higher throughput. researchgate.net

The mole ratio of bromine to the benzylic compound is a critical parameter that needs to be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products like the dibrominated compound. google.com Reaction times for benzylic brominations can range from a few hours to over a day, depending on the desired conversion and the reactivity of the substrate. google.com

Application of N-Bromosuccinimide (NBS) in this compound Synthesis

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for benzylic brominations in both laboratory and industrial settings. multichemexports.comwikipedia.org NBS is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com It serves as a source of bromine radicals, particularly under radical initiation conditions using light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

The Wohl-Ziegler reaction, which employs NBS for allylic and benzylic bromination, is a well-established method. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out by refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride (CCl₄), although less toxic solvents such as 1,2-dichlorobenzene (B45396) are being explored. ecust.edu.cnresearchgate.net

For industrial applications, using NBS offers several advantages, including high selectivity for benzylic bromination over addition to aromatic rings, and cleaner reaction profiles with reduced over-bromination. multichemexports.com However, a significant drawback is the generation of succinimide (B58015) as a byproduct, which needs to be separated from the product. ecust.edu.cn Despite this, the controlled release of bromine from NBS makes it a valuable reagent for the large-scale synthesis of this compound and other benzylic bromides. multichemexports.com

Table 2: Comparison of Brominating Agents

| Brominating Agent | Advantages | Disadvantages |

|---|---|---|

| **Bromine (Br₂) ** | High reactivity, relatively low cost. | Hazardous to handle, can lead to over-bromination. sci-hub.se |

| HBr/H₂SO₄/Formaldehyde | Utilizes readily available starting materials. google.com | Corrosive, requires careful temperature control. |

| NaBr/Phase-Transfer Catalyst | Milder reaction conditions, improved yields. oup.com | Catalyst cost, potential for side reactions. |

| N-Bromosuccinimide (NBS) | Safer to handle than Br₂, high selectivity for benzylic bromination. multichemexports.commasterorganicchemistry.com | Formation of succinimide byproduct, higher cost than Br₂. ecust.edu.cn |

Mechanistic Investigations and Intrinsic Chemical Reactivity of Benzyloxymethyl Bromide

Fundamental Reaction Modalities

The chemical behavior of benzyloxymethyl bromide is dictated by several fundamental reaction types, including nucleophilic substitution, oxidation, and reduction. These reactions are influenced by the electronic and steric effects of the benzyloxy and bromomethyl groups.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this compound's utility in organic synthesis. These reactions involve the displacement of the bromide ion by a nucleophile, leading to the formation of a new covalent bond. wikipedia.org

This compound is an effective alkylating agent, readily reacting with a variety of nucleophiles to introduce the benzyloxymethyl (BOM) group. This functionality is particularly useful for protecting hydroxyl and amino groups in complex molecules during multi-step syntheses. wikipedia.org For instance, it has been successfully used in the alkylation of sterically hindered dianions, demonstrating superior performance over other alkylating agents in certain contexts. The synthesis of various compounds, such as 2-[(Benzyloxy)methyl]piperidine and diethyl 2-((benzyloxy)methyl)malonate, relies on the alkylating ability of benzyloxymethyl halides with piperidine (B6355638) derivatives and diethyl malonate, respectively. vulcanchem.comsmolecule.com

The following table provides examples of nucleophilic substitution reactions involving this compound and similar benzyl (B1604629) bromides, highlighting their role as alkylating agents.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type | Reference(s) |

| This compound | Alcohol (ROH) | Benzyloxymethyl ether (ROCH₂OBn) | O-Alkylation | |

| This compound | Amine (RNH₂) | Benzyloxymethyl amine (RNHCH₂OBn) | N-Alkylation | |

| This compound | Thiol (RSH) | Benzyloxymethyl sulfide (B99878) (RSCH₂OBn) | S-Alkylation | |

| Benzyl bromide | N-substituted anilines | N-benzyl-N-substituted anilines | Nucleophilic Substitution | scispace.com |

| Benzyl bromide | Ethanol | Benzyl ethyl ether | Nucleophilic Substitution | vaia.com |

The bromine atom in this compound is an excellent leaving group, a key factor contributing to the compound's high reactivity in nucleophilic substitution reactions. A good leaving group is a species that can depart with a pair of electrons, and its ability to do so is often correlated with its stability as an independent species. wikipedia.orglibretexts.org Bromide (Br⁻) is the conjugate base of a strong acid (hydrobromic acid, HBr), making it a weak base and therefore a stable leaving group. masterorganicchemistry.com This stability facilitates the heterolytic cleavage of the carbon-bromine bond during the substitution process. wikipedia.org

The effectiveness of the leaving group can be influenced by the reaction conditions and the nature of the nucleophile. stackexchange.com However, in the context of this compound, the inherent stability of the bromide ion is a primary driver of its reactivity.

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular) pathways. wikipedia.org The mechanism for this compound is influenced by the structure of the substrate, the nature of the nucleophile, and the solvent.

Primary benzylic halides, like benzyl bromide, typically favor the Sₙ2 mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. ksu.edu.saucalgary.ca This backside attack results in an inversion of stereochemistry at the reaction center. ksu.edu.sa

However, benzylic systems are also capable of undergoing Sₙ1 reactions due to the formation of a resonance-stabilized benzylic carbocation intermediate. vaia.comchemistrysteps.comquora.com The loss of the bromide ion from this compound would generate a benzyloxymethyl cation, which is stabilized by the adjacent oxygen atom and the delocalization of the positive charge into the benzene (B151609) ring. chemistrysteps.comyoutube.com This stabilization makes the formation of the carbocation more favorable, allowing for a two-step Sₙ1 mechanism where the leaving group departs first, followed by the attack of the nucleophile. vaia.com

Kinetic studies on the reaction of benzyl bromide with various nucleophiles have provided insights into the factors governing these reactions, suggesting that electrostatic interactions can play a significant role. scispace.com Computational analyses of similar reactions have also pointed towards a rate-determining Sₙ1 mechanism for the initial bond formation in certain cases. nih.gov

Role of the Bromine Atom as a Leaving Group

Oxidation Reactions at the Benzylic Position

The benzylic position of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkylbenzenes to carboxylic acids. masterorganicchemistry.comlibretexts.org For this compound, oxidation can lead to products such as benzyloxymethyl alcohol or, with further oxidation, potentially benzoic acid derivatives. The presence of the aromatic ring significantly activates the adjacent benzylic carbon towards oxidation. libretexts.org

The following table summarizes representative oxidation reactions at the benzylic position of benzyl derivatives.

| Substrate | Oxidizing Agent | Product | Reference(s) |

| Alkylbenzene | KMnO₄ | Benzoic acid | masterorganicchemistry.comlibretexts.org |

| Benzyloxy compound | Potassium permanganate (KMnO₄) | Benzaldehyde or benzoic acid derivatives | |

| O-benzyl ethers | Ozone | Benzoic ester, benzoic acid | organic-chemistry.org |

| N-benzyl amides | Bromo radical | Amides | organic-chemistry.org |

Reduction Reactions

Reduction reactions of this compound can also occur, typically targeting the benzylic position or involving the cleavage of the benzyl group. For instance, catalytic hydrogenation using a palladium catalyst can cleave benzyl ethers to yield the corresponding alcohol and toluene (B28343). organic-chemistry.org This method of deprotection is a form of reduction. Other reducing agents can convert the compound to alcohols or other reduced derivatives.

Radical Reactions and Benzylic Hydrogen Replacement

While this compound is often employed in nucleophilic substitution reactions, it can also participate in radical processes. The benzylic position, in particular, is susceptible to radical-mediated transformations. A key reaction in this class is radical bromination, which involves the substitution of a hydrogen atom at the benzylic position with a bromine atom. libretexts.org

The mechanism for benzylic bromination typically proceeds via a free-radical chain reaction, which can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org The process begins with the homolytic cleavage of the bromine source, often N-bromosuccinimide (NBS) in the presence of a trace amount of HBr, to generate a bromine radical (Br•). libretexts.org

The propagation phase involves two main steps:

Hydrogen Abstraction: The bromine radical abstracts a hydrogen atom from the benzylic position of the substrate. In the case of a toluene derivative, this forms a resonance-stabilized benzyl radical. libretexts.org The stability of this intermediate is crucial for the selectivity of the reaction at the benzylic site. libretexts.orgchemistrysteps.com

Halogenation: The resulting benzyl radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the benzylic bromide product and a new bromine radical, which continues the chain. libretexts.org

In the context of this compound, further radical bromination can occur, leading to dibrominated products. The reaction is initiated by the generation of free radicals which abstract a hydrogen atom, leading to a resonance-stabilized benzyl radical that subsequently reacts with bromine.

Table 1: Reagents in Radical Bromination

| Role | Reagent Example | Function |

|---|---|---|

| Bromine Source | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂. libretexts.org |

| Initiator | Azobisisobutyronitrile (AIBN) | Decomposes upon heating to generate free radicals. |

| Initiator | Benzoyl Peroxide (BPO) | Thermally decomposes to initiate the radical process. |

| Solvent | Carbon Tetrachloride (CCl₄) | Common inert solvent for radical halogenations. libretexts.org |

Regioselectivity and Stereoselectivity in this compound Transformations

The transformations involving this compound often exhibit high degrees of selectivity, which is critical for its application in the synthesis of complex molecules.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In a debenzylative cycloetherification (DBCE) reaction, the benzyloxy group of a protected hexose (B10828440) can act as an internal nucleophile. acs.orgnih.gov The reaction of a mesylate-functionalized glucose derivative with sodium bromide leads to a cyclized tetrahydrofuran (B95107) product. acs.orgnih.gov The regioselectivity of this intramolecular SN2 reaction is influenced by reaction temperature; however, studies have shown that even at elevated temperatures, the regioisomeric ratio can remain consistent, indicating a strong inherent preference for cyclization to a specific position. acs.orgnih.gov

Table 2: Effect of Temperature on Regioselectivity of Debenzylative Cycloetherification

| Entry | Temperature | Time | Starting Material | Outcome | Regioisomeric Ratio (20:21) |

|---|---|---|---|---|---|

| 1 | 25 °C | 24 h | Bismesylate 10 | No reaction | - |

| 2 | 50 °C | 24 h | Bismesylate 10 | >60% SM remaining, products 20 and 21 observed | 2:1 |

| 3 | 90 °C | 6 h | Bismesylate 10 | Products 20 and 21 observed | 2:1 |

Data sourced from studies on debenzylative cycloetherification reactions. acs.orgnih.gov

Stereoselectivity is the preferential formation of one stereoisomer over others. This compound is utilized in stereoselective syntheses, particularly in carbohydrate chemistry. For instance, visible-light-induced copper-catalyzed glycosylation reactions with glycosyl bromides bearing a 2-O-benzyloxymethyl group can lead to the formation of 1,2-cis-configured O-glycosides with high selectivity. rsc.org Similarly, in the synthesis of imidazolidin-2-ones via palladium-catalyzed carboamination, substrates functionalized with a benzyloxymethyl group at the allylic position can be transformed into cyclic ureas, although competing side reactions may affect yield. nih.gov The stereochemical outcome of these reactions, such as the syn-addition across a double bond, is a key feature of the transformation. nih.gov

Comparative Reactivity Analysis with Related Benzyl Halides

The reactivity of this compound is best understood when compared to other benzyl halides, such as benzyl bromide and its substituted derivatives. The presence of the oxymethyl group (-OCH₂-) significantly influences the electronic and steric properties of the molecule.

Benzyl halides are generally more reactive in nucleophilic substitution reactions than simple alkyl halides because the resulting benzyl carbocation is stabilized by resonance with the aromatic ring. chemistrysteps.comrajdhanicollege.ac.in This stabilization facilitates SN1-type mechanisms, especially with weak nucleophiles. vaia.comstackexchange.com

In a comparative study of alkylation efficiency, this compound demonstrated superior performance in certain contexts. For example, in the alkylation of a sterically hindered dianion, this compound achieved a 64% yield, significantly outperforming benzyl bromide (32%). This suggests that the ether oxygen may play a role in modulating reactivity, possibly through chelation or by influencing the stability of the transition state.

Conversely, the nature of the substituent on the benzene ring also impacts reactivity. Electron-donating groups, such as a methoxy (B1213986) group in 4-methoxybenzyl bromide, enhance the rate of SN1 reactions by further stabilizing the benzylic carbocation. koreascience.krrsc.org Electron-withdrawing groups have the opposite effect. koreascience.kr

Table 3: Comparative Reactivity of Benzyl Halides

| Compound | Structure | Key Reactivity Features | Typical Mechanism |

|---|---|---|---|

| This compound | C₆H₅CH₂OCH₂Br | High alkylation efficiency in some systems; more stable to acidic hydrolysis than benzyl ethers. | SN1/SN2 |

| Benzyl Bromide | C₆H₅CH₂Br | Standard benzylic halide; resonance-stabilized carbocation intermediate. rajdhanicollege.ac.invaia.com | SN1/SN2 |

| 4-Methoxybenzyl Bromide | CH₃OC₆H₄CH₂Br | Increased reactivity in SN1 reactions due to the electron-donating methoxy group. koreascience.kr | Primarily SN1 |

| p-Nitrobenzyl Bromide | O₂NC₆H₄CH₂Br | Decreased SN1 reactivity due to the electron-withdrawing nitro group. koreascience.kr | Primarily SN2 |

The solvolysis rates of substituted benzyl bromides in alcohols often show a non-linear Hammett plot, which indicates a change in mechanism from SN2 to SN1 as the substituent on the aromatic ring changes from electron-withdrawing to electron-donating. koreascience.kr While specific kinetic data for this compound's solvolysis is not as commonly reported in direct comparison, its structural similarity to benzyl bromide suggests it occupies a place within this reactivity spectrum, with the ether linkage providing an additional layer of complexity to its reaction profile.

Strategic Applications of Benzyloxymethyl Bromide in Complex Molecule Synthesis

Utilization as a Protecting Group for Chemoselective Transformations

The chemoselective protection of functional groups is a fundamental aspect of modern organic synthesis. Benzyloxymethyl bromide is particularly effective for this purpose, especially for hydroxyl and amine functionalities. The ether linkage of the BOM group offers robustness against many reagents, while the benzylic position allows for its eventual removal under specific, often mild, conditions. This balance is critical when designing the synthesis of polyfunctional molecules that may require multiple protecting groups.

Amine Group Protection

Although less common than for hydroxyl groups, this compound is also used to protect primary and secondary amines by forming N-BOM derivatives. This is particularly useful when the amine's nucleophilicity or basicity needs to be temporarily suppressed.

The synthesis of peptides containing the amino acid histidine poses a unique challenge due to the nucleophilic imidazole (B134444) ring in its side chain, which can interfere with peptide coupling reactions. peptide.com The benzyloxymethyl group has been successfully employed to protect the imidazole nitrogen of histidine. rsc.orgrsc.org The N-BOM protected histidine can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methods. rsc.orgnih.gov The BOM group is stable to the conditions used for peptide bond formation and for the cleavage of many other side-chain protecting groups. rsc.orgresearchgate.net It can be removed during the final deprotection step, often with strong acids like trifluoroacetic acid, which may also cleave the peptide from the resin support. researchgate.net

| Protected Amino Acid | Protecting Group | Position of Protection | Cleavage Condition |

| Histidine | Benzyloxymethyl (BOM) | Imidazole nitrogen (π-position) | Strong acid (e.g., TFA), Hydrogenolysis |

Role in Suppressing Side Chain-Induced Racemization

In the realm of peptide synthesis, the preservation of stereochemical integrity at the α-carbon of amino acids is paramount. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge, particularly for amino acids with reactive side chains like histidine. researchgate.netrsc.org The imidazole ring of histidine can facilitate racemization through the abstraction of the α-proton. peptide.com

The protection of the π-nitrogen of the histidine imidazole ring is a critical strategy to mitigate this side reaction. researchgate.netrsc.org The benzyloxymethyl (BOM) group, introduced via this compound, has proven to be a highly effective protecting group for this purpose. researchgate.netrsc.org Studies have demonstrated that the N(π)-benzyloxymethyl substituent effectively prohibits side chain-induced racemization. researchgate.netrsc.org This protection strategy is superior to others, such as the phenacyl group, which can have associated drawbacks. rsc.org

The benzyloxymethyl group offers several advantages in this context:

Complete Suppression of Racemization: By blocking the lone pair of electrons on the π-nitrogen, the BOM group prevents its participation in the racemization mechanism. researchgate.netrsc.org

Favorable Physical Properties: The resulting N(π)-benzyloxymethyl histidine derivatives exhibit convenient physical properties that allow for their seamless integration into both classical solution-phase and solid-phase peptide synthesis strategies without requiring significant modifications to established protocols. researchgate.netrsc.org

Orthogonal Stability: The BOM group is stable under basic conditions and to trifluoroacetic acid, conditions frequently employed in peptide synthesis for the removal of other protecting groups. researchgate.net It is, however, cleanly and rapidly cleaved by hydrogen bromide in trifluoroacetic acid or through catalytic hydrogenolysis, offering a reliable deprotection method at the final stages of synthesis. researchgate.netrsc.org

The successful application of N(α)-t-Butoxycarbonyl-N(π)-benzyloxymethyl-L-histidine in the solid-phase synthesis of 5-isoleucine-angiotensin II and a classical synthesis of trihistidine underscores the practical utility of this approach. rsc.org

| Protecting Group Strategy | Efficacy in Suppressing Histidine Racemization | Key Features |

| N(π)-Benzyloxymethyl (BOM) | High; effectively prohibits racemization. researchgate.netrsc.org | Stable to base and TFA; removable by HBr/TFA or hydrogenolysis. researchgate.netrsc.org |

| N(π)-Phenacyl | Prevents racemization but has associated drawbacks. rsc.org | --- |

| Halogenation of Imidazole Ring | Suppresses but does not completely eliminate racemization. rsc.org | Halogen is removed by catalytic hydrogenolysis. rsc.org |

Selective Functionalization in Polyol Architectures

The selective functionalization of hydroxyl groups in polyols, such as carbohydrates, is a formidable challenge in organic synthesis due to the similar reactivity of the multiple hydroxyl groups. scholaris.carsc.org this compound, as a source of the benzyloxymethyl (BOM) protecting group, plays a significant role in strategies aimed at achieving regioselective protection of these complex molecules.

Recent advancements in organoboron catalysis have enabled the regioselective alkylation of carbohydrates. scholaris.ca Diarylborinic acids, for instance, can catalyze the selective functionalization of the equatorial hydroxyl group of cis-vicinal diol pairs. scholaris.ca In this context, this compound has been successfully employed to install the BOM protecting group with high yields on various carbohydrate substrates derived from mannose, rhamnose, galactose, fucose, and arabinose. scholaris.ca This method allows for reliable and high-yielding alkylation, demonstrating compatibility with variations in the stereochemistry at the anomeric position. scholaris.ca

The ability to selectively protect a specific hydroxyl group is crucial for the synthesis of complex oligosaccharides, which are of great interest for their potential applications in drug and vaccine discovery. scholaris.ca The BOM group, introduced by this compound, provides a stable ether linkage that can withstand a variety of reaction conditions, allowing for further manipulations at other positions of the polyol scaffold.

Employment as a Key Intermediate in Convergent and Linear Syntheses

This compound is not only a protecting group precursor but also a valuable intermediate in both convergent and linear synthetic strategies, contributing to the construction of a diverse array of complex molecules. researchgate.net

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The reactivity of the bromine atom in this compound makes it a versatile alkylating agent for various nucleophiles, a property extensively exploited in the synthesis of pharmaceutical and agrochemical intermediates. The benzyloxy group in the resulting products can be retained as a structural feature or serve as a protected hydroxyl group that can be unmasked at a later synthetic stage via hydrogenolysis.

For example, this compound and its derivatives are used in the preparation of:

Antiviral agents: Piperidine (B6355638) scaffolds, which are key components in some protease inhibitors, can be synthesized using benzyloxymethyl halides. vulcanchem.com

Antihypertensive agents: It can serve as a precursor for Bevantolol analogs through the substitution of the bromide with aryloxy groups.

Herbicides: 5-benzyloxymethyl-1,2-isoxazoline derivatives with herbicidal activity have been synthesized, showcasing the application of this intermediate in agrochemistry. google.com

Paclitaxel and its analogs: The benzyloxymethyl (BOM) group is used as a protecting group for the C-2' hydroxyl group in the synthesis of the anticancer drug paclitaxel. google.com

The use of this compound as a building block allows for the introduction of the benzyloxymethyl moiety, which can impart desirable properties such as increased lipophilicity to the target molecule. vulcanchem.com

| Application Area | Example of Use | Reference |

| Pharmaceuticals | Precursor for antiviral piperidine scaffolds | vulcanchem.com |

| Pharmaceuticals | Synthesis of Bevantolol analogs (antihypertensive) | |

| Pharmaceuticals | Protecting group in Paclitaxel synthesis | google.com |

| Agrochemicals | Synthesis of herbicidal isoxazoline (B3343090) derivatives | google.com |

Facilitation of Carbocyclic Ring System Construction

While not a direct participant in ring-forming reactions, this compound serves as a crucial reagent for introducing the benzyloxymethyl protecting group onto substrates that will undergo cyclization. The stability and steric properties of the BOM group can influence the stereochemical outcome of ring construction.

In the synthesis of complex natural products containing carbocyclic rings, the strategic protection of functional groups is essential. For instance, in syntheses involving ring-closing metathesis (RCM) to form eight- or nine-membered rings, the substrates often contain multiple functional groups that need to be masked. nih.govmdpi.com The BOM group is a suitable choice for protecting hydroxyl groups in these complex acyclic precursors due to its robustness.

Furthermore, in reactions such as the Prins cyclization to form carbocyclic systems, the nature of the protecting groups on the substrate can influence the reaction pathway and stereoselectivity. nih.gov The benzyloxymethyl group, by modifying the steric and electronic environment of the molecule, can play a role in directing the formation of the desired carbocyclic framework.

Contribution to Anomeric Modifications in Glycosciences

The anomeric position of carbohydrates is a key site for modification, leading to the formation of glycosides, which are central to the field of glycosciences. beilstein-journals.org The benzyloxymethyl (BOM) group, introduced via this compound, plays a role in these transformations, often by protecting other hydroxyl groups on the sugar ring, thereby directing reactivity to the anomeric center. beilstein-journals.orgscispace.comacs.org

In the Mitsunobu reaction, a powerful tool for anomeric modification, the stereochemical outcome can be influenced by the protecting groups on the carbohydrate. beilstein-journals.org For example, in the synthesis of jadomycin (B1254412) B analogues, a BOM-protected 2-deoxy-carbasugar was used in a Mitsunobu reaction with an aglycon to form the desired glycosidic linkage stereoselectively. beilstein-journals.org

The benzyloxymethyl group's influence can be seen in various glycosylation strategies where its presence on the glycosyl donor or acceptor can affect the stereoselectivity of the newly formed glycosidic bond. The steric and electronic properties of the BOM substituent can override the inherent electronic influence of the anomeric center in some cases. scispace.comacs.org

Advanced Analytical Techniques and Computational Probes in Benzyloxymethyl Bromide Research

Real-time Reaction Monitoring Methodologies

Continuous monitoring of chemical reactions offers a detailed view of kinetic profiles, intermediate species, and the influence of process parameters. For a reactive compound like benzyloxymethyl bromide, real-time analysis is crucial for optimizing synthetic protocols and understanding its mechanistic pathways.

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy with continuous flow chemistry systems has emerged as a powerful technique for real-time reaction analysis. beilstein-journals.org This approach allows for the non-invasive monitoring of reactions as they occur within the reactor, providing quantitative data on reactant consumption, product formation, and the transient existence of intermediates. researchgate.netmagritek.com Both high-field and more accessible benchtop NMR spectrometers can be coupled with flow reactors, making the technique versatile for various laboratory settings. rsc.org

In a typical setup, the reaction mixture flows from the reactor through a specialized flow cell placed within the NMR spectrometer's magnetic field. beilstein-journals.org This allows for the continuous acquisition of spectra. For the study of this compound reactions, such as its use in protecting group chemistry, in-line NMR can track the disappearance of the starting material's characteristic signals and the simultaneous appearance of signals corresponding to the benzyloxymethylated product and the bromide salt byproduct. This enables rapid optimization of reaction conditions like temperature, flow rate, and stoichiometry. beilstein-journals.org While direct studies on this compound using this specific technique are not prevalent in the reviewed literature, the methodology is well-established for analogous transformations. magritek.com

Table 1: Parameters Monitored by In-line NMR in a Hypothetical Benzyloxymethylation Reaction

| Parameter | Analytical Signal | Information Gained |

| Reactant Concentration | Integration of specific ¹H or ¹³C NMR peaks of this compound. | Reaction kinetics, rate of consumption. |

| Product Concentration | Integration of new ¹H or ¹³C NMR peaks of the desired product. | Reaction yield over time, conversion rate. |

| Intermediate Species | Detection of transient NMR signals not belonging to reactants or products. | Mechanistic insight, identification of unstable intermediates. |

| Byproduct Formation | Quantification of signals from side products. | Reaction selectivity, process optimization. |

Mass spectrometry (MS) is another indispensable tool for real-time reaction monitoring, prized for its high sensitivity and ability to provide detailed molecular weight information. colorado.edu When coupled with a continuous flow system, often via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, MS can track the evolution of chemical species in a reaction mixture with high temporal resolution. researchgate.net

The application of MS to monitor reactions involving this compound would involve tracking the ion corresponding to its mass-to-charge ratio (m/z). For instance, in a nucleophilic substitution reaction, the decay of the signal for the benzyloxymethyl cation fragment or a related ion would be monitored alongside the emergence of the signal for the protonated product molecule. nih.gov This technique is particularly useful for identifying reaction intermediates and characterizing byproducts, even at very low concentrations. nih.gov The distinct isotopic pattern of bromine (¹⁹Br and ⁸¹Br) provides a clear signature for bromine-containing species, aiding in their identification.

Table 2: Hypothetical Mass Spectrometry Data for the Reaction of this compound with an Alcohol (R-OH)

| Species | Formula | Expected m/z (Protonated) | Isotopic Signature |

| This compound | C₈H₉BrO | 201.0 / 203.0 | Characteristic 1:1 ratio for Br isotopes. |

| Alcohol | R-OH | [M+H]⁺ | Dependent on the structure of R. |

| Product (Benzyloxymethyl Ether) | C₈H₉O-R | [M+H]⁺ | Dependent on the structure of R. |

| Reaction Intermediate | [C₈H₉O]⁺ | 121.1 | Potential cation intermediate. |

In-line and On-line Nuclear Magnetic Resonance (NMR) Spectroscopy for Flow Synthesis

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides a molecular-level understanding of chemical reactions that is often inaccessible through experimental methods alone. These approaches are used to elucidate reaction mechanisms, analyze energetics, and predict how a molecule like this compound will behave under different conditions. smu.edu

Electronic structure methods, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of chemical reactions. sciforum.net These calculations provide insights into the distribution of electrons within a molecule and how this distribution changes during a reaction. For this compound, which primarily acts as an alkylating agent, DFT can be used to model its reactions, such as nucleophilic substitution. researchgate.net

By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the most likely sites for reaction. scispace.com In a reaction between a nucleophile and this compound, the interaction between the nucleophile's HOMO and the bromide's LUMO (which is typically localized along the C-Br bond) governs the reaction. scispace.com Analysis of atomic charges and electrostatic potential maps can further clarify the electrophilic nature of the methylene (B1212753) carbon attached to the bromine, confirming it as the site of nucleophilic attack. researchgate.net

Table 3: Frontier Orbital Analysis for Reactivity Prediction in Benzyl (B1604629) Bromide Reactions

| Nucleophile | HOMO Energy (eV) | Reactivity Trend | Reference |

| N-ethyl aniline | -7.98 | Highest | scispace.com |

| N-methyl aniline | -8.07 | Intermediate | scispace.com |

| Diphenyl amine | -8.24 | Lowest | scispace.com |

| Data adapted from a study on substituted anilines with benzyl bromide, illustrating the principle. |

For reactions involving this compound, such as an Sₙ2 substitution, computational analysis can determine the precise geometry of the transition state—the highest energy point on the reaction path. researchgate.net This analysis provides critical information about bond-breaking and bond-forming processes. For example, in a study of a similar benzyl bromide derivative, DFT calculations were used to construct a Gibbs energy profile, identifying the rate-determining step and the structure of key cationic intermediates. nih.gov Such insights are fundamental to understanding and controlling the reaction's outcome.

Table 4: Computed Energetic Data for a Model Sₙ2 Reaction

| Parameter | Description | Typical Computational Output | Significance |

| ΔG‡ (Activation Energy) | The free energy difference between the reactants and the transition state. | 15-25 kcal/mol | Determines the reaction rate. A lower barrier means a faster reaction. |

| ΔG_rxn (Reaction Energy) | The overall free energy change from reactants to products. | Negative (Exergonic) | Indicates the thermodynamic favorability of the reaction. |

| Transition State Geometry | The 3D arrangement of atoms at the energy maximum. | Bond lengths and angles. | Elucidates the mechanism (e.g., backside attack in Sₙ2). |

| Intermediate Stability | The energy of any species formed between the reactant and product. | Relative energy minima. | Reveals the presence and lifetime of transient species. |

Building on mechanistic and energetic analyses, computational chemistry can be used to create models that predict the reactivity and selectivity of this compound. nih.gov Selectivity—the preference for a reaction to occur at one position over another—is a critical aspect of chemical synthesis.

Predictive models can be developed by correlating computed molecular properties with experimentally observed outcomes. For instance, in reactions with polyfunctional nucleophiles, calculations can predict which functional group will react preferentially by comparing the activation barriers for each possible reaction pathway. nih.gov Similarly, factors like steric hindrance and electronic effects of substituents on either the reactant or the nucleophile can be quantified computationally to predict their impact on selectivity. These models enable chemists to rationally design experiments, choosing conditions that favor the formation of a desired product while minimizing side reactions. libretexts.org

Q & A

Q. What are the critical safety protocols for handling benzyl bromide in laboratory settings?

Benzyl bromide requires stringent safety measures due to its lachrymatory, corrosive, and toxic properties. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation .

- First Aid:

Q. What synthetic routes are commonly used to prepare benzyl bromide?

Two primary methods are employed:

- Halogenation of Toluene: Reacting toluene with bromine in the presence of an oxidant (e.g., FeBr₃) under controlled conditions .

- Alkylation with NaH: A suspension of NaH in dry THF is treated with benzyl bromide as an alkylating agent for nucleophilic substitutions (e.g., synthesizing ethers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve benzyl bromide’s yield in halogenation reactions?

- Catalyst Efficiency: Use FeBr₃ at 0.5–1.0 eq. to minimize side reactions (e.g., dibromination) .

- Temperature Control: Maintain 0–5°C during bromine addition to suppress thermal decomposition .

- Solvent Purity: Ensure anhydrous conditions (e.g., dry THF) to avoid hydrolysis .

Q. What analytical techniques validate benzyl bromide’s purity and structural integrity?

- Gas Chromatography (GC): Purity ≥98% is confirmed using GC with flame ionization detection .

- NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.6 ppm (s, CH₂Br), δ 7.3–7.5 ppm (aromatic protons) .

- Refractive Index: Measure at 20°C (n²⁰_D ≈ 1.575) to assess consistency with literature .

Q. How should researchers address contradictory data on benzyl bromide’s stability and decomposition products?

- Stability Testing: Conduct accelerated aging studies under varying temperatures/humidity to identify degradation thresholds .

- Hazard Analysis: Use TGA-MS to detect decomposition byproducts (e.g., HBr, toluene) and update SDS accordingly .

Q. What mechanistic considerations apply to nucleophilic substitution reactions using benzyl bromide?

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance SN₂ reactivity by stabilizing transition states .

- Base Strength: Use strong bases (e.g., NaH) to deprotonate nucleophiles (e.g., alcohols) and drive alkylation .

- Steric Effects: Monitor reaction progress via TLC to avoid over-alkylation in sterically hindered systems .

Q. How can risks from benzyl bromide’s lachrymatory properties be mitigated during experiments?

- Engineering Controls: Use double-walled glassware and closed systems to minimize vapor release .

- Emergency Protocols: Equip labs with eyewash stations and neutralization kits (e.g., sodium bicarbonate for spills) .

- Exposure Monitoring: Deploy real-time air quality sensors to detect bromine vapors (threshold: 0.1 ppm) .

Notes

- All data are derived from peer-reviewed SDS, synthesis protocols, and physicochemical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.